Deoxybenzoin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at elevated temperatures .
Industrial Production Methods: In industrial settings, 2-Phenylacetophenone is often produced using the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a catalyst like aluminum chloride. This method is favored due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid or copper(II) chloride.
Reduction: It can be reduced to 2-phenyl-1-phenylethanol using reducing agents like sodium borohydride.
Substitution: It can undergo halogenation reactions, such as bromination, to form α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, pyridine hydrobromide perbromide.
Major Products Formed:
Oxidation: Benzil.
Reduction: 2-Phenyl-1-phenylethanol.
Substitution: α-Bromo-2-phenylacetophenone.
Scientific Research Applications
2-Phenylacetophenone has a wide range of applications in scientific research:
Mechanism of Action
2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Acetophenone: Similar in structure but lacks the additional phenyl group.
Benzoin: Contains a hydroxyl group and is used as a precursor to benzil.
Benzil: An oxidized form of benzoin, used as a photoinitiator.
Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .
Properties
IUPAC Name |
1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCEEWUXHVZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044430 | |
Record name | 1,2-Diphenylethanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |
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Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Deoxybenzoin | |
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CAS No. |
451-40-1 | |
Record name | 2-Phenylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |
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Record name | Deoxybenzoin | |
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Record name | Deoxybenzoin | |
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Record name | Deoxybenzoin | |
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Record name | Ethanone, 1,2-diphenyl- | |
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Record name | 1,2-Diphenylethanone | |
Source | EPA DSSTox | |
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Record name | Deoxybenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |
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Record name | DEOXYBENZOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of deoxybenzoin?
A1: The molecular formula of this compound is C14H12O, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been extensively characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H, 13C, and 31P): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, which is particularly useful for studying its photochemical properties. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]
Q3: How does the structure of this compound contribute to its low flammability?
A3: this compound's structure, featuring aromatic rings, promotes char formation upon thermal decomposition. This char acts as an insulating layer, reducing the release of flammable gases and slowing down further combustion. [, , ]
Q4: Can this compound be incorporated into polymers to enhance fire resistance?
A4: Yes, this compound can be incorporated into various polymers, such as polyurethanes, polyarylates, and polyphosphonates, to significantly improve their fire resistance. [, , , ] These polymers exhibit lower heat release rates and higher char yields compared to conventional polymers, making them suitable for applications requiring halogen-free flame-retardant materials.
Q5: How does the presence of aluminum phosphinate affect char formation in this compound-containing polymers?
A5: Adding aluminum diethlyphosphinate (AlPi) to 4,4′-bishydroxythis compound-polyphosphonates (BHDB-PPNs) enhances char formation. This is attributed to the interaction between AlPi degradation products and BHDB-PPN, leading to the formation of more stable intermediates that increase the activation energy required for P–C bond cleavage and reduce benzene release. []
Q6: What are some common reactions of this compound?
A6: this compound participates in various reactions, including:
- Oxidation: this compound can be oxidized to benzil using various oxidizing agents, including iron(III) chloride–pyridine complex [], copper catalysts under aerobic conditions [], and DABCO with air as the oxidant [].
- Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride. []
- Wittig-Type Rearrangement: Deoxybenzoins can be synthesized from specific benzimidazolium and imidazolium iodides via a Wittig-type rearrangement involving benzyl group migration and expulsion of an azolium ylide. [, ]
- α-Arylation: Deoxybenzoins can undergo iron-catalyzed α-arylation with non-prefunctionalized arenes through an oxidative dehydrogenative pathway, yielding valuable 1,2,2-triarylethanones. []
Q7: Can this compound be used as a starting material for the synthesis of other heterocyclic compounds?
A7: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be utilized to synthesize:
- Indoles and Indolenyl Hydroperoxides: Substituted deoxybenzoins, upon reaction with o-nitrohalobenzenes and subsequent reduction, yield substituted 2,3-diphenylindoles. Under specific conditions, these indoles can further oxidize to form 2,3-diphenylindolenyl-3-hydroperoxides. []
- Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione: Selenium dioxide oxidation of 2′-carboxy-2-hydroxy-deoxybenzoin leads to the formation of this unique spiro compound. []
Q8: How do the photochemical properties of this compound contribute to its applications in polymer chemistry?
A8: this compound and its derivatives, like 2,2-dimethoxy-2-phenylacetophenone (α,α-dimethoxythis compound), can act as photoinitiators for the polymerization of vinyl monomers like methyl methacrylate (MMA). Upon irradiation, they generate radicals that initiate polymerization. [, ]
Q9: Does this compound exhibit any catalytic activity?
A9: While this compound itself might not be a catalyst, certain derivatives have shown catalytic potential. For example, some this compound derivatives have been investigated for their ability to catalyze the oxidation of alcohols.
Q10: Does this compound have any known biological activity?
A10: Yes, this compound derivatives have exhibited various biological activities:
- Cytoprotective Activity: Certain this compound and isoflavanone derivatives demonstrate cytoprotective effects in vascular endothelial cells. The position and electronic nature of substituents on the this compound scaffold significantly influence their activity. []
- Immunosuppressive Activity: this compound oximes have shown potential as immunosuppressive agents, inhibiting T-cell proliferation with lower cytotoxicity than conventional immunosuppressants like cyclosporine A. []
- Anti-Helicobacter pylori Activity: Metronidazole–this compound derivatives display potent and selective activity against Helicobacter pylori, effectively inhibiting HPE-induced interleukin-8 production in gastric mucosal cells. []
- Cytotoxicity: Some this compound and diphenylethylene derivatives isolated from the orchid Arundina graminifolia exhibit significant cytotoxicity against several human tumor cell lines. []
Q11: How do structural modifications of this compound influence its biological activity?
A11: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity:
- Substituent Effects: The type, position, and electronic nature of substituents on the aromatic rings significantly influence activity. For instance, electron-withdrawing groups at specific positions may enhance certain activities. [, , ]
- Stereochemistry: The spatial arrangement of atoms around the chiral center in this compound derivatives can affect their interaction with biological targets, leading to variations in activity. []
Q12: Are there any natural products that contain the this compound scaffold?
A12: Yes, several natural products incorporate the this compound moiety within their structures. For instance, prenylated this compound derivatives have been isolated from the plant Deguelia longeracemosa, and some of these compounds show antimicrobial activity. []
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